3-Amino-1-morpholinopropan-1-one hydrochloride basic properties
3-Amino-1-morpholinopropan-1-one hydrochloride basic properties
An In-Depth Technical Guide to the Basic Properties of 3-Amino-1-morpholinopropan-1-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-1-morpholinopropan-1-one hydrochloride is a bifunctional organic molecule of significant interest in pharmaceutical development, primarily serving as a versatile intermediate in the synthesis of complex drug candidates.[1] Its chemical structure, featuring both a primary aliphatic amine and a tertiary morpholine amine, imparts distinct basic properties that are fundamental to its reactivity, solubility, and handling. As an amine-containing pharmaceutical intermediate, it is typically supplied as a hydrochloride salt to enhance stability and aqueous solubility.[2] A comprehensive understanding of its basicity, characterized by its pKa values, is paramount for professionals in process chemistry, formulation science, and analytical development. This guide provides a detailed examination of the structural factors governing its basicity, outlines rigorous experimental protocols for its characterization, and discusses the critical implications of these properties within the drug development lifecycle.
Molecular Structure and its Influence on Basicity
The basic character of 3-Amino-1-morpholinopropan-1-one is dictated by the presence of two nitrogen atoms, each with a lone pair of electrons available for protonation: the primary amine (-NH₂) and the tertiary amine within the morpholine ring.
-
Primary Amine (N₁): This nitrogen is part of an aminopropyl chain. Its basicity is primarily influenced by the alkyl group, which is electron-donating. However, the presence of the carbonyl group at the β-position introduces a moderate electron-withdrawing effect, which slightly decreases its basicity compared to a simple alkylamine.
-
Morpholine Nitrogen (N₂): The basicity of this tertiary amine is significantly attenuated by the presence of the ether oxygen atom within the morpholine ring.[3] Oxygen is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect) across the sigma bonds of the ring, reducing the electron density on the nitrogen atom.[4] This makes the lone pair on the morpholine nitrogen less available for protonation compared to structurally similar amines like piperidine.[3]
Consequently, the primary amine (N₁) is expected to be the more basic center in the molecule. When titrated with a strong acid, this primary amine will be protonated first. The compound is supplied as a hydrochloride salt, meaning one of the nitrogen centers—most likely the more basic primary amine—is already protonated.
Experimental Protocols for Characterizing Basic Properties
Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is the gold-standard method for accurately determining the pKa values of ionizable compounds. [5]The principle involves monitoring the pH of a solution of the analyte as a standardized titrant (a strong base) is added incrementally. The resulting titration curve reveals inflection points corresponding to the neutralization of each acidic proton.
Causality Behind Experimental Choices:
-
Analyte Form: The hydrochloride salt is used directly, as it dissolves readily and provides two distinct acidic protons (the proton from HCl and the proton on the second amine) to be titrated.
-
Titrant: Sodium hydroxide (NaOH) is a strong base, ensuring a sharp and clear titration curve. Its concentration must be accurately standardized.
-
Solvent: A co-solvent system like ethanol-water may be used if solubility of the free base becomes an issue at higher pH values, though this compound is reportedly water-soluble. [1][6]* Inert Atmosphere: Titrating under an inert gas (N₂ or Ar) is crucial to prevent the absorption of atmospheric CO₂, which forms carbonic acid and can interfere with the accurate detection of endpoints.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a standardized solution of ~0.1 M NaOH and ensure it is protected from atmospheric CO₂.
-
Prepare CO₂-free deionized water by boiling for 15 minutes and cooling under a nitrogen atmosphere.
-
-
System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at the temperature of the experiment (e.g., 25 °C).
-
Sample Preparation: Accurately weigh an appropriate amount of 3-Amino-1-morpholinopropan-1-one hydrochloride and dissolve it in a known volume (e.g., 50 mL) of CO₂-free deionized water in a jacketed beaker to maintain constant temperature.
-
Titration Procedure:
-
Begin stirring the solution gently under a stream of nitrogen.
-
Record the initial pH.
-
Add the standardized NaOH solution in small, precise increments using a calibrated burette or auto-titrator.
-
After each addition, wait for the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate the titration curve.
-
Determine the equivalence points (the points of steepest slope). This is most accurately done by plotting the first derivative of the curve (ΔpH/ΔV vs. V). The peaks in the derivative plot correspond to the equivalence points.
-
The pKa value for each basic center is equal to the pH at the midpoint between equivalence points (i.e., at the half-equivalence volume).
-
Protocol: Spectroscopic Confirmation
Spectroscopic methods are used to confirm the identity of the amine salt and provide qualitative information about its protonation state.
-
Infrared (IR) Spectroscopy:
-
Principle: Amine salts exhibit characteristic absorption bands that are distinct from the free amine. The protonation of an amine nitrogen to form an ammonium ion (e.g., R-NH₃⁺ or R₂NH⁺) results in a very broad and strong absorption band, typically in the 2400-3200 cm⁻¹ region, due to N-H⁺ stretching vibrations. [2] * Methodology: Acquire an IR spectrum of the solid hydrochloride salt using an ATR-FTIR spectrometer. The presence of the broad N-H⁺ stretching envelope confirms the salt form. [2]* Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Principle: The chemical shifts of protons adjacent to the nitrogen atoms are sensitive to the protonation state. Upon protonation, the deshielding effect of the positive charge causes the α-protons to shift downfield (to a higher ppm value).
-
Methodology: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Comparing the spectrum of the hydrochloride salt to that of the free base (if available) will show a downfield shift for the protons on the carbons adjacent to the protonated nitrogen, confirming the site of protonation.
-
Implications in a Research and Drug Development Context
-
Salt Form Selection: The basicity of the amine groups dictates which acids can be used to form stable, crystalline salts with desirable properties (e.g., solubility, non-hygroscopicity). Understanding the pKa is the first step in a salt screening program.
-
Pharmacokinetics (ADME): The pKa values, in conjunction with the Henderson-Hasselbalch equation, allow prediction of the ionization state in different physiological compartments. This is crucial for modeling drug absorption, as the neutral form is more likely to passively diffuse across the gut wall, and for predicting distribution into tissues and crossing the blood-brain barrier. The morpholine moiety is often incorporated specifically to modulate PK/PD properties and improve brain permeability. [7]* Analytical Method Development: In reverse-phase HPLC, the retention time of basic compounds is highly dependent on the pH of the mobile phase. By adjusting the mobile phase pH relative to the pKa values, chromatographers can control the analyte's charge and achieve optimal separation and peak shape.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.
-
Hazards: The compound is listed as harmful if swallowed and can cause irritation to the eyes, skin, and respiratory system. [1]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, laboratory gloves, and a lab coat when handling the material. [1]* Storage: Store in a tightly sealed container in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. [1]
Conclusion
3-Amino-1-morpholinopropan-1-one hydrochloride is a key pharmaceutical building block whose utility is fundamentally linked to its basic properties. The molecule possesses two distinct basic centers, with the primary amine being more basic than the sterically and electronically influenced morpholine nitrogen. A thorough characterization of the pKa values through robust methods like potentiometric titration is not merely an academic exercise but a critical necessity for informed decision-making in drug development. This data underpins successful formulation design, predictable pharmacokinetic behavior, and the development of reliable analytical methods, ultimately enabling the efficient progression of new chemical entities from the laboratory to the clinic.
References
-
3-AMINO-1-MORPHOLIN-4-YL-PROPAN-1-ONE HCL - Introduction. ChemBK. [Link]
-
How can I rationalise the different basicities of cyclohexylamine, piperidine and morpholine? Chemistry Stack Exchange. [Link]
-
Identifying Amines: Principles and Practical Methods. Iran Silicate Industries. [Link]
-
Morpholine - Wikipedia. Wikipedia. [Link]
-
Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]
-
Chemical analysis in amine system operations. EPTQ. [Link]
-
An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. [Link]
-
Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link]
-
Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central. [Link]
-
SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Defense Technical Information Center. [Link]
-
Detailed procedure for calculating pKa. DOI. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Morpholine - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. mdpi.com [mdpi.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
